5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Description
5-Bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a heterocyclic carboxamide derivative featuring a thiophene core substituted with a bromine atom at the 5-position. The molecule is further functionalized with a 4-fluorobenzo[d]thiazol-2-yl group and a pyridin-2-ylmethyl moiety via amide linkages. Its synthesis involves coupling 5-bromothiophene-2-carboxylic acid with 4-fluorobenzo[d]thiazol-2-amine using titanium tetrachloride (TiCl₄) and pyridine as a base, yielding the product in 15% as a white powder . Key characterization data include:
Properties
IUPAC Name |
5-bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrFN3OS2/c19-15-8-7-14(25-15)17(24)23(10-11-4-1-2-9-21-11)18-22-16-12(20)5-3-6-13(16)26-18/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCUJVYIKOWUAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrFN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Core: Starting with a thiophene derivative, the bromine atom can be introduced via bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and coupling agents such as HOBt.
Attachment of the Pyridin-2-ylmethyl Group: This step may involve nucleophilic substitution reactions where the pyridin-2-ylmethyl group is attached to the thiophene core.
Incorporation of the 4-Fluorobenzo[d]thiazole Moiety: This can be achieved through a condensation reaction between the appropriate benzo[d]thiazole derivative and the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine under conditions using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Oxidized thiophene derivatives
Reduction: Amines or reduced carboxamide derivatives
Substitution: Thiophene derivatives with various substituents replacing the bromine atom
Scientific Research Applications
Antimicrobial Properties
Research has indicated that thiazole derivatives exhibit notable antimicrobial properties. A systematic study on thiazole analogs revealed their effectiveness against various strains of Plasmodium falciparum, suggesting potential applications in antimalarial drug development . The structure-activity relationship (SAR) analysis highlighted that modifications at the N-aryl amide group significantly influence the compound's potency against malaria.
Anticancer Activity
Compounds containing thiazole and thiophene rings have been investigated for their anticancer properties. A series of derivatives demonstrated inhibitory effects on specific cancer cell lines, with some showing low cytotoxicity in normal cells . The mechanism of action often involves the modulation of enzyme activities crucial for cancer cell proliferation.
Leishmanicidal Activity
In the search for new leishmanicidal agents, hybrid phthalimido-thiazoles have shown promising results against Leishmania infantum. The compounds exhibited significant reductions in intracellular amastigotes and demonstrated low toxicity to mammalian cells, indicating their potential as therapeutic agents for leishmaniasis .
Synthesis Methodologies
The synthesis of 5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide can be achieved through multi-step synthetic pathways. Common methodologies include:
- Direct Amidation : Utilizing acyl azides for regioselective C–N bond formation on benzothiazoles .
- Hybridization Techniques : Combining various heterocycles to enhance biological activity and selectivity .
Case Studies and Research Findings
- Antimalarial Activity : A study focusing on thiazole derivatives showed that compounds with specific electron-withdrawing groups at the ortho position on the phenyl ring exhibited higher antimalarial potency .
- Anticancer Research : Thiazole derivatives targeting Pin1 (a peptidyl prolyl cis-trans isomerase involved in cancer progression) were developed, with several showing IC50 values in the low micromolar range, indicating strong inhibitory effects .
- Leishmaniasis Treatment : Compounds derived from thiazole frameworks were tested against L. infantum, revealing significant leishmanicidal activity with favorable safety profiles .
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure suggests it could engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with its targets, influencing their function and activity.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- TiCl₄-Based Coupling : Widely used for carboxamide synthesis, TiCl₄ facilitates acid-amine coupling under mild conditions but may require stringent anhydrous handling .
- DCC/DMAP Approach : Alternative methods for pyrazolyl derivatives avoid TiCl₄ but involve cryogenic conditions and additional purification steps .
Physicochemical and Pharmacological Profiles
- Melting Points : Pyrazinyl derivatives (e.g., 224–226°C ) exhibit higher thermal stability than furan-based analogues (data scarce), likely due to stronger intermolecular π-π stacking.
- Bioactivity: The target compound’s anti-norovirus activity contrasts with antibacterial and kinase-inhibitory properties reported for pyridinyl and morpholinyl derivatives .
Biological Activity
5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The reactions often include the formation of the thiazole ring, bromination, and subsequent amide bond formation. The yield and purity of the synthesized compound are critical for biological testing.
Antimicrobial Activity
Research indicates that compounds with thiazole structures exhibit significant antimicrobial properties. In a study evaluating various thiazole derivatives, modifications in the N-aryl amide group correlated with enhanced activity against Plasmodium falciparum, suggesting that similar modifications could enhance the activity of our compound against various pathogens .
Anticancer Properties
The compound has shown promising results in preliminary anticancer screenings. For instance, benzothiazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines, including A431 and A549 . The presence of electron-withdrawing groups like fluorine at specific positions on the aromatic ring has been linked to increased potency against cancer cells .
Anti-inflammatory Effects
Compounds similar to this compound have demonstrated anti-inflammatory properties by reducing pro-inflammatory cytokines such as IL-6 and TNF-α in vitro . This suggests potential applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Electron-withdrawing groups : The presence of fluorine enhances biological activity.
- Aromatic substitutions : Modifications on the thiazole or pyridine rings can lead to varying degrees of potency against specific targets.
- Amide linkage : The amide bond is crucial for maintaining the structural integrity necessary for biological interactions.
Case Studies
- Antimalarial Activity : A series of thiazole derivatives were evaluated for their antimalarial properties, with some showing IC50 values in the low micromolar range against P. falciparum . This suggests that our compound may also exhibit similar activity.
- Leishmanicidal Activity : Hybrid compounds derived from thiazoles have been tested against Leishmania infantum, showing significant cytotoxicity against both promastigote and amastigote forms, indicating a potential pathway for developing new leishmaniasis treatments .
Q & A
Q. Data Interpretation :
- Compare IC50/MIC values with positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity).
- Use Hill slope analysis to assess cooperativity in dose-response curves .
Basic: What are the key stability considerations for storing this compound?
Answer:
- Storage Conditions :
- Temperature: –20°C in airtight, light-resistant vials.
- Solubility: DMSO stock solutions (10 mM) stable for 6 months at –80°C .
- Degradation Signs :
- Discoloration (yellow to brown) indicates oxidation of the thiophene ring.
- HPLC retention time shifts suggest hydrolysis of the amide bond .
Advanced: How can researchers address low solubility in biological assays?
Answer:
Strategies:
- Co-solvents : Use 0.1% DMSO in PBS (v/v) for in vitro assays; confirm solvent tolerance via vehicle controls .
- Prodrug Design : Introduce phosphate esters at the pyridinylmethyl group to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for improved cellular uptake .
Basic: What computational tools are useful for predicting this compound’s physicochemical properties?
Answer:
- LogP/Druglikeness : SwissADME or Molinspiration for lipophilicity and Rule of Five compliance .
- Docking Studies : AutoDock Vina to predict binding modes with kinases/HDACs .
- pKa Prediction : ACD/Labs Percepta to estimate ionization states (critical for solubility) .
Advanced: How can contradictory bioactivity data between in vitro and in vivo models be analyzed?
Answer:
Root Causes & Mitigation:
- Pharmacokinetic Issues : Poor bioavailability due to first-pass metabolism. Use LC-MS/MS to measure plasma/tissue concentrations .
- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets .
- Metabolite Interference : Identify metabolites via HRMS and test their activity in secondary assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
